1-Ethoxy-2,3-dimethylbenzene
Description
Current State of the Art in Substituted Aromatic Ether Chemistry
The synthesis of substituted aromatic ethers is a mature yet continually evolving area of organic chemistry. The classical Williamson ether synthesis, first developed in 1850, remains a cornerstone for forming the crucial C-O-C ether linkage. nist.gov This SN2 reaction, which involves a deprotonated alcohol (alkoxide) and an organohalide, is widely used for its reliability. nist.gov Modern advancements have sought to improve the efficiency and environmental footprint of this reaction through methods like microwave-assisted synthesis, phase-transfer catalysis, and the use of greener solvents. hmdb.canist.gov
Beyond the Williamson synthesis, several other powerful methods are central to the contemporary synthesis of aromatic ethers:
Ullmann Condensation: This copper-catalyzed reaction couples an aryl halide with an alcohol and is particularly useful for forming diaryl ethers. spectrabase.com
Buchwald-Hartwig Amination: While known for C-N bond formation, palladium-catalyzed cross-coupling reactions have been adapted for C-O bond formation, providing a versatile route to aryl ethers under relatively mild conditions. spectrabase.com
Nucleophilic Aromatic Substitution (SNAr): This method is effective when the aromatic ring is activated by electron-withdrawing groups. docbrown.infonist.gov Recent research has focused on expanding the scope of SNAr reactions to less activated systems and developing new catalytic approaches. docbrown.infonih.gov
Collectively, these methods provide a robust toolbox for chemists to create a vast array of substituted aromatic ethers with precise control over their molecular architecture.
Significance of Alkoxybenzene Scaffolds in Modern Organic Chemistry Research
Alkoxybenzene scaffolds, characterized by an alkoxy group (-OR) attached to a benzene (B151609) ring, are of paramount importance in modern organic research for several reasons.
Firstly, they are prevalent structural motifs in a wide range of biologically active molecules, including many pharmaceuticals. libretexts.orgnih.gov The alkoxy group can significantly influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability, and can act as a key hydrogen bond acceptor, which is critical for drug-receptor interactions.
Secondly, the alkoxy group is a powerful directing group in electrophilic aromatic substitution reactions. nist.gov Its electron-donating nature activates the aromatic ring, facilitating the introduction of other functional groups at specific positions (ortho and para), thereby serving as a strategic linchpin in the synthesis of complex multi-substituted aromatic compounds.
Finally, these scaffolds are fundamental building blocks in materials science, contributing to the development of polymers, dyes, and fragrances. The inherent stability of the ether linkage combined with the functionality of the aromatic ring makes them versatile components for creating materials with tailored properties. The rational design and synthesis of diverse molecular scaffolds are crucial for discovering new functions and applications. libretexts.org
Scope and Objectives of the Research Focus on 1-Ethoxy-2,3-dimethylbenzene
A dedicated research focus on this compound is predicated on its identity as a distinct, yet under-characterized, member of the alkoxybenzene family. The primary objective of such research would be to establish a comprehensive chemical and physical profile of this specific compound, which is essential for its potential utilization as a synthetic intermediate or a model system for theoretical studies.
Synthesis and Properties: The most direct synthetic route to this compound is the Williamson ether synthesis, reacting 2,3-dimethylphenol (B72121) with a suitable ethylating agent like ethyl bromide or ethyl iodide in the presence of a base. nist.gov
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | |
| Synonyms | 2,3-Dimethylphenetole | N/A |
| CAS Number | 61808-02-4 | |
| Molecular Formula | C₁₀H₁₄O | |
| Molecular Weight | 150.22 g/mol | |
| InChI Key | ZLDYMRPAVGESMU-UHFFFAOYSA-N |
Research Objectives: A detailed investigation into this compound would aim to:
Optimize Synthesis: Develop a high-yield, scalable, and sustainable synthesis protocol.
Full Spectroscopic Characterization: Acquire and interpret detailed 1H NMR, 13C NMR, Mass Spectrometry, and IR spectral data. This foundational data is currently lacking in public databases and is crucial for unambiguous identification and quality control.
Explore Reactivity: Investigate its behavior in key aromatic reactions (e.g., nitration, halogenation, Friedel-Crafts reactions) to understand the directing effects of the ethoxy and two adjacent methyl groups. The unique steric and electronic environment provided by the 1,2,3-substitution pattern could lead to interesting regiochemical outcomes compared to more common substitution patterns.
Evaluate as a Synthetic Fragment: Assess its utility as a building block for creating more complex molecules, potentially for applications in medicinal chemistry or materials science.
The following tables outline the predicted spectroscopic data based on the known structure and general principles of spectroscopy, highlighting the current data gap.
Interactive Data Table: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| -OCH₂CH₃ (Ethyl triplet) | ~1.4 | Triplet (t) |
| -OCH₂CH₃ (Ethyl quartet) | ~4.0 | Quartet (q) |
| -CH₃ (Aryl methyls) | ~2.1 - 2.3 | Two Singlets (s) |
| Ar-H (Aromatic protons) | ~6.8 - 7.2 | Multiplet (m) |
Interactive Data Table: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| -OCH₂CH₃ | ~15 |
| -CH₃ (Aryl methyls) | ~16-21 |
| -OCH₂CH₃ | ~64 |
| Ar-C (Aromatic carbons) | ~110-138 |
| Ar-C-O (Ether-linked aromatic carbon) | ~155 |
Interactive Data Table: Predicted Key Mass Spectrometry Fragments
| m/z Value | Possible Fragment Identity |
| 150 | [M]⁺ (Molecular Ion) |
| 121 | [M - C₂H₅]⁺ (Loss of ethyl group) |
| 105 | [M - OC₂H₅]⁺ (Loss of ethoxy group) |
By systematically addressing these objectives, a comprehensive understanding of this compound can be established, paving the way for its application in advanced chemical synthesis.
Synthetic Strategies for this compound and Its Analogs
The synthesis of this compound, an alkyl aryl ether, can be achieved through various established and modern chemical methodologies. These approaches primarily involve the formation of an ether linkage (C-O bond) to a substituted benzene ring. The selection of a particular synthetic route depends on factors such as starting material availability, desired yield, and tolerance to functional groups.
Structure
3D Structure
Properties
IUPAC Name |
1-ethoxy-2,3-dimethylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-4-11-10-7-5-6-8(2)9(10)3/h5-7H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLDYMRPAVGESMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50490235 | |
| Record name | 1-Ethoxy-2,3-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50490235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61808-02-4 | |
| Record name | 1-Ethoxy-2,3-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50490235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reaction Mechanisms and Pathways of 1 Ethoxy 2,3 Dimethylbenzene Transformations
Mechanistic Investigations of Electrophilic Aromatic Substitution on 1-Ethoxy-2,3-dimethylbenzene
Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. The mechanism generally proceeds in two steps: the initial attack of the aromatic π-system on the electrophile to form a resonance-stabilized carbocation intermediate (the arenium ion or σ-complex), followed by deprotonation to restore aromaticity. masterorganicchemistry.com The rate and regioselectivity of this reaction on a substituted benzene, such as this compound, are profoundly influenced by the electronic and steric properties of its substituents.
The ethoxy group (-OCH₂CH₃) is a powerful activating group and a strong ortho, para-director in electrophilic aromatic substitution. organicchemistrytutor.com Its influence stems from two competing electronic factors: the inductive effect and the resonance effect.
Inductive Effect (-I): The oxygen atom is highly electronegative, pulling electron density away from the benzene ring through the sigma bond. This effect, on its own, would deactivate the ring.
Resonance Effect (+R): The oxygen atom possesses lone pairs of electrons that can be delocalized into the aromatic π-system. stackexchange.com This donation of electron density significantly enriches the ring, particularly at the ortho and para positions, making them more nucleophilic. youtube.com
The resonance effect is substantially stronger than the inductive effect, leading to a net activation of the ring. ualberta.ca This increased electron density makes the aromatic ring more attractive to electrophiles and stabilizes the carbocation intermediate formed during the reaction. libretexts.org The stabilization is most effective when the electrophile adds to the ortho or para positions, as this allows for a resonance structure where the positive charge is directly delocalized onto the oxygen atom.
Methyl groups (-CH₃) are classified as weakly activating ortho, para-directing groups. libretexts.org Their activating nature arises from two main effects:
Inductive Effect (+I): Alkyl groups are electron-donating through the sigma bond framework, pushing electron density into the ring and increasing its nucleophilicity.
Hyperconjugation: This involves the delocalization of electrons from the C-H sigma bonds of the methyl group into the π-system of the ring. This effect also increases electron density at the ortho and para positions and helps stabilize the arenium ion intermediate. vanderbilt.edu
In this compound, the directing effects of the three substituents must be considered collectively. The ethoxy group is the most powerful activating group. ualberta.ca The available positions for substitution are C4, C5, and C6.
Attack at C6: Directed ortho to the ethoxy group and ortho to the C2-methyl group. This position is strongly activated electronically.
Attack at C4: Directed para to the ethoxy group and ortho to the C3-methyl group. This position is also strongly activated.
Attack at C5: Directed meta to the ethoxy group but meta to both methyl groups. This position is the least electronically favored.
Therefore, substitution is expected to occur primarily at the C4 and C6 positions. The final product distribution between these two sites will be determined by a subtle interplay of the combined electronic activation and steric hindrance posed by the adjacent methyl groups.
| Position of Attack | Directing Influence of Ethoxy Group | Directing Influence of Methyl Groups | Steric Hindrance | Predicted Outcome |
|---|---|---|---|---|
| C4 | Para (Strongly Favorable) | Ortho to C3-Methyl (Favorable) | Moderate | Major Product |
| C5 | Meta (Unfavorable) | Meta to both (Unfavorable) | Low | Minor or Trace Product |
| C6 | Ortho (Strongly Favorable) | Ortho to C2-Methyl (Favorable) | High (due to adjacent ethoxy and C2-methyl) | Major/Minor Product (competes with C4) |
Nucleophilic Aromatic Substitution Pathways Involving Related Ethoxybenzenes
Nucleophilic aromatic substitution (SₙAr) is a pathway where a nucleophile displaces a leaving group on an aromatic ring. Unlike EAS, this reaction requires the aromatic ring to be electron-deficient. masterorganicchemistry.com Therefore, this compound, with its three electron-donating groups, is highly deactivated toward SₙAr and will not undergo this reaction under normal conditions.
However, related ethoxybenzenes that contain powerful electron-withdrawing groups (EWGs), such as a nitro group (-NO₂), can undergo SₙAr. wikipedia.orgchemistrysteps.com The mechanism is typically a two-step addition-elimination process: libretexts.org
Addition: A strong nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.
Elimination: The leaving group is expelled, and the aromaticity of the ring is restored.
For this mechanism to be effective, the electron-withdrawing group must be positioned ortho or para to the leaving group. chemistrysteps.com This positioning allows the negative charge of the Meisenheimer complex to be delocalized onto the EWG, providing crucial stabilization. wikipedia.org For instance, 1-ethoxy-2-nitrobenzene or 1-ethoxy-4-nitrobenzene would be suitable substrates for SₙAr, whereas 1-ethoxy-3-nitrobenzene would be much less reactive. researchgate.net
C-H Activation Mechanisms in the Functionalization of this compound
Carbon-hydrogen (C-H) activation is a modern synthetic strategy that involves the cleavage of a C-H bond followed by the formation of a new C-C or C-heteroatom bond, often catalyzed by a transition metal. snnu.edu.cn This approach offers a more atom- and step-economical way to functionalize molecules compared to traditional methods.
Many C-H activation cycles involving transition metals proceed through fundamental organometallic steps, including oxidative addition and reductive elimination. wikipedia.org
Oxidative Addition: This is a process where a metal complex with a low oxidation state inserts into a bond (like a C-H bond), breaking it. umb.edu In this step, both the formal oxidation state and the coordination number of the metal center increase, typically by two. wikipedia.orgumb.edu The activation of an aromatic C-H bond can proceed via oxidative addition to form a metal-aryl-hydride intermediate. nih.gov
Reductive Elimination: This is the reverse process of oxidative addition. umb.edu Two ligands from the metal's coordination sphere couple and are eliminated as a single molecule, while the metal's oxidation state and coordination number decrease. wikipedia.org This is often the final, product-forming step in a catalytic cycle. nih.govacs.org
A general catalytic cycle for C-H functionalization might involve the oxidative addition of an aryl C-H bond to a metal center, followed by reaction with an electrophile or coupling partner, and concluding with reductive elimination to release the functionalized product and regenerate the catalyst.
Achieving regioselectivity in C-H activation is a significant challenge. One of the most powerful strategies is the use of directing groups. rsc.orgacs.org A directing group is a functional group on the substrate that coordinates to the metal catalyst, bringing it into close proximity to a specific C-H bond and thereby facilitating its selective cleavage. snnu.edu.cnnih.gov
In this compound, the oxygen atom of the ethoxy group can act as a Lewis basic directing group. It can coordinate to a transition metal catalyst (e.g., Palladium, Rhodium, Ruthenium), forming a metallacyclic intermediate. This chelation effect positions the catalyst to selectively activate one of the ortho C-H bonds (at the C6 position). While the C6 position is sterically hindered by the adjacent methyl group, directing group assistance is a powerful tool that can often overcome moderate steric barriers to achieve high regioselectivity. The functionalization at the C6 position would be highly favored over the more distant C4 and C5 positions in such a directed reaction.
| Reaction Type | Mechanism | Key Features for this Substrate | Predicted Major Site(s) of Reaction |
|---|---|---|---|
| Electrophilic Aromatic Substitution (EAS) | Arenium Ion Intermediate | Ring is highly activated by ethoxy and methyl groups. | C4 (para) and C6 (ortho) |
| Nucleophilic Aromatic Substitution (SNAr) | Addition-Elimination (Meisenheimer Complex) | Ring is highly deactivated; reaction is unfavorable. | Not Applicable |
| Directed C-H Activation | Oxidative Addition / Reductive Elimination | Ethoxy group can act as an ortho-directing group. | C6 (ortho) |
Radical Reaction Pathways and Intermediate Species in this compound Chemistry
The chemistry of this compound is expected to be rich in radical-mediated transformations, primarily involving the abstraction of hydrogen atoms from the ethoxy group or the methyl substituents on the benzene ring. The stability of the resulting radical intermediates plays a crucial role in determining the predominant reaction pathways.
The stability of alkyl radicals generally follows the order: tertiary > secondary > primary > methyl. libretexts.org This is attributed to hyperconjugation and the electron-donating effects of alkyl groups which help to stabilize the electron-deficient radical center. libretexts.org Furthermore, radicals adjacent to a benzene ring (benzylic radicals) or an oxygen atom (alpha-alkoxy radicals) exhibit enhanced stability due to resonance delocalization of the unpaired electron. masterorganicchemistry.com
In the case of this compound, several types of radicals can be formed:
Benzylic Radicals: Hydrogen abstraction from one of the methyl groups at the C2 or C3 position would generate a primary benzylic radical. These radicals are stabilized by resonance, with the unpaired electron delocalized over the aromatic ring. libretexts.org
Alpha-Alkoxy Radicals: Abstraction of a hydrogen atom from the carbon of the ethoxy group that is directly attached to the oxygen atom results in an alpha-alkoxy radical. This type of radical is also stabilized by the adjacent oxygen atom.
Beta-Alkoxy Radicals: Removal of a hydrogen atom from the terminal methyl group of the ethoxy chain produces a primary alkyl radical.
The relative stability of these potential radical intermediates is a key factor in predicting the outcome of radical reactions. The benzylic radicals are expected to be particularly stable due to the resonance stabilization afforded by the benzene ring. libretexts.orgmasterorganicchemistry.com
| Radical Type | Position of Hydrogen Abstraction | Key Stabilizing Factors |
| Benzylic Radical | Methyl group at C2 or C3 | Resonance with the aromatic ring |
| Alpha-Alkoxy Radical | Methylene (B1212753) group of the ethoxy chain | Adjacent oxygen atom |
| Beta-Alkoxy Radical | Terminal methyl of the ethoxy chain | Hyperconjugation (less stable) |
Detailed Research Findings:
While direct studies on this compound are scarce, research on analogous alkyl-substituted aromatic compounds demonstrates that benzylic positions are highly susceptible to radical attack, for instance, in free-radical halogenation. libretexts.org This suggests that reactions involving radical initiators would likely lead to functionalization at the methyl groups of this compound.
Rearrangement Reactions and Cyclization Mechanisms of Substituted Aryl Ethers
Substituted aryl ethers are known to undergo a variety of rearrangement and cyclization reactions, often under thermal or acidic conditions. For this compound, several such transformations can be postulated based on established mechanisms for related compounds.
One of the most well-known rearrangements for aryl ethers is the Claisen rearrangement . libretexts.org This pericyclic reaction typically involves an allyl aryl ether, which upon heating, undergoes a nrel.govnrel.gov-sigmatropic rearrangement to form an ortho-allylphenol. libretexts.org While this compound itself does not possess the required allyl group for a classical Claisen rearrangement, derivatives of it could be synthesized to undergo this transformation.
Acid-catalyzed rearrangements are also a possibility. In the presence of a strong acid, the ether oxygen can be protonated, making the ethoxy group a better leaving group. This could potentially lead to intramolecular electrophilic aromatic substitution-type reactions or other skeletal rearrangements, although such pathways are highly dependent on the specific reaction conditions and the stability of any carbocation intermediates formed.
Cyclization Mechanisms:
Intramolecular cyclization reactions could be envisioned for suitably functionalized derivatives of this compound. For example, if a side chain with a reactive functional group were introduced at one of the methyl positions, it could potentially undergo an intramolecular reaction with the aromatic ring or the ethoxy group to form a new ring system. Such reactions are common in the synthesis of heterocyclic compounds. The specific mechanism of cyclization would depend on the nature of the introduced functional group and the reaction conditions employed. For instance, an intramolecular Friedel-Crafts type reaction could lead to the formation of a new carbocyclic ring fused to the benzene ring.
| Reaction Type | Key Requirement | Potential Outcome for a Derivative |
| Claisen Rearrangement | Allyl group on the ether oxygen | Formation of an ortho-substituted phenol |
| Acid-Catalyzed Rearrangement | Strong acid | Skeletal rearrangements or ether cleavage |
| Intramolecular Cyclization | Reactive side chain | Formation of a new fused ring system |
It is important to reiterate that these discussions are based on established principles of organic chemistry and the known behavior of similar compounds, as direct experimental data for this compound is limited. Further research is necessary to fully elucidate the specific reaction mechanisms and pathways for this particular compound.
Advanced Spectroscopic Characterization and Structural Elucidation of 1 Ethoxy 2,3 Dimethylbenzene
Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational and Structural Analysis
NMR spectroscopy is the cornerstone for determining the precise connectivity and spatial arrangement of atoms in 1-ethoxy-2,3-dimethylbenzene. Through one-dimensional (¹H and ¹³C) and advanced two-dimensional experiments, a complete picture of the molecule's static and dynamic structure can be assembled.
Proton NMR (¹H NMR) for Proton Environment Elucidation
The ¹H NMR spectrum of this compound displays distinct signals for each unique proton environment. The aromatic region is characterized by signals corresponding to the three adjacent protons on the benzene (B151609) ring. Due to the 1,2,3-substitution pattern, these protons form a complex splitting pattern. ias.ac.in The proton at position 5 is expected to appear as a triplet, coupled to the protons at positions 4 and 6. The protons at positions 4 and 6 would each appear as a doublet of doublets, though simplified patterns may be observed depending on the magnetic field strength.
The ethoxy group gives rise to two characteristic signals: a quartet corresponding to the methylene (B1212753) (-OCH₂) protons, shifted downfield due to the deshielding effect of the adjacent oxygen atom, and a triplet for the terminal methyl (-CH₃) protons. mnstate.edu The two methyl groups attached directly to the aromatic ring are in different chemical environments and are therefore expected to appear as two distinct singlets.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| Aromatic H (H-5) | ~7.0 | t | J ≈ 7-8 | 1H |
| Aromatic H (H-4, H-6) | ~6.8-6.9 | m | - | 2H |
| Ethoxy -OCH₂- | ~4.0 | q | J ≈ 7 | 2H |
| Ring -CH₃ (Position 2) | ~2.3 | s | - | 3H |
| Ring -CH₃ (Position 3) | ~2.2 | s | - | 3H |
| Ethoxy -CH₃ | ~1.4 | t | J ≈ 7 | 3H |
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Delineation
The proton-decoupled ¹³C NMR spectrum of this compound is expected to show ten distinct signals, corresponding to each of the unique carbon atoms in the molecule. The chemical shifts are influenced by the nature of the substituents. jove.com
The carbon atom directly bonded to the ethoxy group (C-1) is the most deshielded aromatic carbon, appearing furthest downfield in the aromatic region (δ 110-160 ppm). jove.com The other substituted aromatic carbons (C-2 and C-3) also appear in this region at lower field strengths. The three protonated aromatic carbons (C-4, C-5, and C-6) resonate at higher field strengths within the aromatic window. The carbons of the ethoxy group appear in the aliphatic region, with the methylene carbon (-OCH₂) typically resonating around 60-70 ppm and the methyl carbon (-CH₃) around 15 ppm. libretexts.orglibretexts.org The two methyl carbons attached to the ring are found at approximately 15-20 ppm. Spectroscopic data from the related compound 2,3-dimethylanisole (B146749) supports these predicted shift ranges. chemicalbook.comnih.gov
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C-1 (-O-) | ~155-158 |
| Aromatic C-2, C-3 (-CH₃) | ~130-138 |
| Aromatic C-4, C-5, C-6 | ~110-128 |
| Ethoxy -OCH₂- | ~63-65 |
| Ring -CH₃ (Position 2 or 3) | ~15-20 |
| Ring -CH₃ (Position 2 or 3) | ~12-16 |
| Ethoxy -CH₃ | ~14-15 |
Advanced NMR Techniques (e.g., 2D NMR, Variable Temperature NMR) for Dynamic Studies
Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra. youtube.com
¹H-¹H COSY (Correlation Spectroscopy) would show correlations between coupled protons. Key correlations would be observed between the ethoxy methylene and methyl protons, and among the adjacent aromatic protons (H-4, H-5, and H-6), confirming their connectivity. libretexts.org
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) would establish direct, one-bond correlations between protons and the carbons they are attached to, allowing for the unambiguous assignment of protonated carbons.
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) correlations. This is particularly useful for identifying the placement of substituents. For instance, correlations would be expected from the protons of the ring-attached methyl groups to the C-2, C-3, and adjacent aromatic carbons. Similarly, the methylene protons of the ethoxy group would show a correlation to the C-1 carbon, confirming the ether linkage at that position.
Variable Temperature (VT) NMR could be employed to study the conformational dynamics, such as the rotation around the aryl-oxygen bond. However, for a simple ethoxy group, the energy barrier to rotation is typically low, and significant changes in the spectrum would not be expected at standard operating temperatures.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Molecular Vibrations
C-H Stretching: The spectrum would show absorptions for aromatic C-H stretching vibrations typically above 3000 cm⁻¹ and aliphatic C-H stretching from the ethoxy and methyl groups in the 2850-3000 cm⁻¹ region.
C=C Aromatic Stretching: One or more bands in the 1500-1600 cm⁻¹ region are characteristic of the benzene ring.
C-O Stretching: The most diagnostic peaks for the ether linkage are the asymmetric and symmetric C-O-C stretching vibrations. For an aryl alkyl ether, a strong, characteristic asymmetric stretch is expected around 1250 cm⁻¹, with a symmetric stretch appearing near 1040 cm⁻¹. quimicaorganica.org
C-H Bending: Out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region can provide information about the substitution pattern on the aromatic ring.
Table 3: Predicted IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2980 | Strong |
| Aromatic C=C Stretch | 1500 - 1600 | Medium-Strong |
| Asymmetric C-O-C Stretch | ~1250 | Strong |
| Symmetric C-O-C Stretch | ~1040 | Strong |
| Aromatic C-H Out-of-Plane Bending | 700 - 900 | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.
The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak ([M]⁺•) corresponding to its molecular weight. The primary fragmentation pathways for aromatic ethers often involve cleavage of the bonds adjacent to the oxygen atom and rearrangements.
A common fragmentation for alkyl aryl ethers is the loss of the alkyl chain as an alkene, in this case, the loss of ethene (C₂H₄, 28 Da) via a rearrangement, leading to a prominent peak corresponding to the radical cation of 2,3-dimethylphenol (B72121) at m/z 122. acs.orgnist.gov Another significant fragmentation pathway could be the cleavage of the C-C bond alpha to the ring, leading to the loss of a methyl radical (•CH₃, 15 Da) from the molecular ion, resulting in a fragment at m/z 135. The ion at m/z 91, corresponding to the tropylium (B1234903) cation, is a common feature in the mass spectra of alkylbenzenes and could also be formed. youtube.com
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Predicted Fragment Ion | Predicted Loss |
|---|---|---|
| 150 | [C₁₀H₁₄O]⁺• | Molecular Ion (M⁺•) |
| 135 | [C₉H₁₁O]⁺ | •CH₃ |
| 122 | [C₈H₁₀O]⁺• | C₂H₄ |
| 121 | [C₈H₉O]⁺ | •C₂H₅ |
| 91 | [C₇H₇]⁺ | •C₃H₇O |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision, which allows for the unambiguous determination of its elemental formula. For this compound, the molecular formula is C₁₀H₁₄O. The calculated exact mass for this formula provides definitive confirmation of the compound's composition. nih.govwikipedia.org
Molecular Formula: C₁₀H₁₄O
Calculated Exact Mass: 150.104465 Da
This precise mass measurement distinguishes this compound from other compounds that might have the same nominal mass but a different elemental composition.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem mass spectrometry (MS/MS) serves as a powerful tool for the structural elucidation of organic molecules by analyzing the fragmentation patterns of a pre-selected parent ion. In the case of this compound (C₁₀H₁₄O), the molecular ion ([M]⁺˙) has a nominal mass-to-charge ratio (m/z) of 150. Upon collision-induced dissociation (CID), this ion is expected to undergo characteristic fragmentation pathways typical for aromatic ethers and alkylbenzenes, allowing for structural confirmation.
The primary fragmentation events anticipated for the [M]⁺˙ ion of this compound involve cleavages at the ether linkage and modifications of the alkyl substituents. A significant fragmentation pathway for aromatic ethers is the cleavage of the alkyl-oxygen bond. Loss of the ethyl group as an ethyl radical (•CH₂CH₃) would result in a fragment ion at m/z 121, corresponding to the [M - 29]⁺ ion. This [C₈H₉O]⁺ ion can be stabilized by resonance.
Another characteristic fragmentation is the loss of an alkene through a hydrogen rearrangement, specifically a McLafferty-type rearrangement if sterically feasible, though direct cleavage is more common for simple ethers. The loss of ethene (C₂H₄) would produce a radical cation at m/z 122, corresponding to the [M - 28]⁺˙ ion, which represents the 2,3-dimethylphenol radical cation.
Further fragmentation can occur from these primary product ions. For instance, the ion at m/z 121 ([C₈H₉O]⁺) can subsequently lose a molecule of carbon monoxide (CO) to yield a highly stable C₇H₉⁺ ion at m/z 93. The fragmentation of the aromatic ring itself and its substituents can also lead to the formation of a tropylium-like ion. Loss of the entire ethoxy group (•OCH₂CH₃) would generate a xylenyl cation at m/z 105 ([C₈H₉]⁺). Subsequent loss of a methyl group from this ion could lead to the tropylium ion at m/z 91, a common and stable fragment in the mass spectra of alkylbenzenes. core.ac.ukdocbrown.infoyoutube.com
The precise fragmentation pattern and the relative abundance of each fragment ion provide a unique fingerprint that can be used to confirm the identity of this compound and distinguish it from its isomers.
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Formula of Neutral Loss |
| 150 | 122 | Ethene | C₂H₄ |
| 150 | 121 | Ethyl Radical | •C₂H₅ |
| 150 | 105 | Ethoxy Radical | •OC₂H₅ |
| 121 | 93 | Carbon Monoxide | CO |
| 105 | 91 | Methane | CH₄ |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org For aromatic compounds like this compound, the absorption of UV light primarily involves π → π* electronic transitions within the benzene ring. uomustansiriyah.edu.iq
The benzene molecule itself exhibits a strong absorption band around 204 nm and a weaker, vibrationally structured band near 255 nm. uomustansiriyah.edu.iq Substitution on the benzene ring affects the energy of these transitions and thus the position (λₘₐₓ) and intensity (molar absorptivity, ε) of the absorption bands. Both alkyl and alkoxy groups are considered auxochromes, which, when attached to a chromophore (the benzene ring), typically cause a bathochromic shift (a shift to longer wavelengths) and an increase in absorption intensity. amazonaws.com
In this compound, the benzene ring is substituted with one electron-donating ethoxy group (-OCH₂CH₃) and two weakly electron-donating methyl groups (-CH₃). The lone pair of electrons on the ether oxygen atom can be delocalized into the π-system of the aromatic ring, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org This delocalization leads to a significant bathochromic shift of the primary absorption bands compared to unsubstituted benzene.
The presence of three substituents in a 1,2,3-pattern can lead to steric interactions that may slightly disrupt the planarity of the system, potentially affecting the extent of conjugation and causing a hypsochromic shift (a shift to shorter wavelengths) compared to less crowded isomers. uomustansiriyah.edu.iq However, the electronic donating effects of the three substituents are expected to be the dominant factor. Therefore, this compound is predicted to exhibit a primary absorption band (π → π*) at a wavelength significantly longer than 255 nm, likely in the range of 270-280 nm.
| Type of Transition | Involved Orbitals | Expected Wavelength Region (nm) | Chromophore/System |
| π → π | π (HOMO) → π (LUMO) | 270 - 280 | Substituted Benzene Ring |
| n → π | n (Oxygen lone pair) → π (LUMO) | > 280 (likely weak and obscured) | C-O-Ar system |
X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing
As of the current literature, a crystal structure for this compound has not been reported. The compound is a liquid at room temperature, which complicates single-crystal X-ray diffraction studies as it would require cryo-crystallography techniques.
However, based on the known structures of related simple aromatic ethers and alkylbenzenes, a predictive analysis of its potential solid-state structure can be made. The molecule consists of a planar benzene ring substituted with two methyl groups and an ethoxy group. The sp³ hybridized oxygen atom of the ether linkage results in a bent geometry for the C-O-C bond, with an expected bond angle of approximately 111-112°. wikipedia.org The ethyl group is flexible and can adopt various conformations.
In a hypothetical crystalline state, the packing of this compound molecules would be primarily dictated by weak, non-covalent interactions. These would include:
Van der Waals forces: These are the dominant interactions, arising from temporary fluctuations in electron density.
C-H···π interactions: Weak hydrogen bonds could form between the hydrogen atoms of the methyl or ethyl groups of one molecule and the electron-rich π-system of the benzene ring of a neighboring molecule. iucr.org
Dipole-dipole interactions: The ether linkage introduces a small dipole moment to the molecule, which could lead to weak electrostatic interactions influencing the molecular arrangement.
Theoretical and Computational Studies on 1 Ethoxy 2,3 Dimethylbenzene
Density Functional Theory (DFT) Calculations for Geometrical and Electronic Structure
No published DFT studies were found for 1-Ethoxy-2,3-dimethylbenzene. This prevents the reporting of its electronic properties, optimized structural parameters, and other quantum chemical descriptors.
Optimized Geometries and Conformational Analysis
Specific data on the optimized geometry, bond lengths, bond angles, and dihedral angles resulting from DFT calculations for this compound are not available in the public domain. A conformational analysis, which would identify the most stable spatial arrangements of the atoms, has not been reported.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap and Energies)
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), along with the corresponding HOMO-LUMO energy gap, have not been calculated and reported for this compound. This information is crucial for understanding the molecule's kinetic stability and chemical reactivity.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
Without computational data, an MEP map for this compound cannot be generated. Such a map would typically identify the electron-rich and electron-poor regions of the molecule, providing valuable predictions about its reactive sites for electrophilic and nucleophilic attack.
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer
There are no available NBO analysis results for this compound. This type of analysis would provide insight into charge distribution, hybridization, and the nature of intramolecular and intermolecular interactions, such as charge transfer events.
Molecular Dynamics Simulations for Conformational Landscape and Interactions
A search of scientific literature did not yield any studies involving molecular dynamics simulations of this compound. Such simulations would be instrumental in exploring its conformational landscape, flexibility, and interactions with other molecules or in different solvent environments over time.
Prediction of Spectroscopic Parameters via Computational Methods
There are no reported computational predictions of spectroscopic parameters (e.g., IR, Raman, NMR) for this compound. These calculations are vital for interpreting experimental spectra and confirming the molecule's structure.
Further research and dedicated computational studies are necessary to elucidate the theoretical properties of this compound.
Simulated NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational simulations of NMR chemical shifts, often using methods like Density Functional Theory (DFT), can aid in the assignment of experimental spectra and provide a deeper understanding of the electronic environment of atomic nuclei. At present, no published data could be found detailing the simulated ¹H or ¹³C NMR chemical shifts for this compound.
Calculated Vibrational Frequencies
The vibrational frequencies of a molecule, observable through Infrared (IR) and Raman spectroscopy, are determined by its structure and bonding. Theoretical calculations of these frequencies are instrumental in assigning spectral peaks to specific molecular motions. A search for calculated vibrational frequencies for this compound did not yield any specific studies or corresponding data.
Theoretical UV-Vis Spectra and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Time-dependent DFT (TD-DFT) is a common computational method used to predict UV-Vis spectra and analyze the nature of these electronic transitions. There is currently no available research detailing the theoretical UV-Vis spectrum or the nature of electronic transitions for this compound.
Computational Catalysis Studies
Computational studies play a crucial role in understanding and designing catalytic processes by modeling reaction pathways, determining activation energies, and assessing the influence of various factors on reaction outcomes. However, specific computational catalysis studies focusing on transformations involving this compound are not documented in the available literature.
Reaction Pathway Elucidation and Transition State Analysis
The elucidation of reaction pathways and the characterization of transition states are fundamental to understanding reaction mechanisms. Computational chemistry allows for the detailed mapping of these pathways. No studies specifically elucidating the reaction pathways or analyzing the transition states for catalytic transformations of this compound have been found.
Activation Barrier Calculations and Reaction Thermodynamics
Calculating activation barriers and reaction thermodynamics provides quantitative insights into reaction feasibility and kinetics. Such calculations are essential for catalyst design and process optimization. There is a lack of published data on the calculated activation barriers and thermodynamics for reactions involving this compound.
Role of Solvent Effects and Co-catalysts in Catalytic Cycles
The reaction environment, including the solvent and the presence of co-catalysts, can significantly impact catalytic performance. Computational models are often used to investigate these effects. No computational studies on the role of solvent effects or co-catalysts in catalytic cycles involving this compound could be located.
Catalysis in the Synthesis and Transformation of 1 Ethoxy 2,3 Dimethylbenzene and Its Analogs
Homogeneous Catalysis for Selective Transformations
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers a powerful toolkit for the synthesis and modification of aryl ethers. The ability to tune the electronic and steric properties of metal-ligand complexes allows for high degrees of selectivity and efficiency in bond-forming reactions.
Palladium-Catalyzed Reactions and Ligand Design
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, particularly for the formation of carbon-carbon and carbon-heteroatom bonds. The synthesis of aryl ethers, including sterically hindered ones analogous to 1-ethoxy-2,3-dimethylbenzene, can be achieved through the Buchwald-Hartwig amination-type C-O coupling reaction.
The success of these reactions is highly dependent on the choice of ligand, which modulates the reactivity of the palladium center. For sterically demanding substrates, such as the coupling of an aryl halide with an alcohol, bulky and electron-rich phosphine (B1218219) ligands are often required. These ligands facilitate the crucial reductive elimination step, which can be slow for hindered substrates, and prevent undesirable side reactions like β-hydride elimination.
Recent advancements have focused on the development of specialized ligands that can accommodate sterically congested coupling partners. For instance, dialkylbiaryl phosphine ligands have demonstrated wide applicability in a variety of palladium-catalyzed cross-coupling reactions, enabling the use of unactivated aryl chlorides and bromides at low catalyst loadings. nih.gov The SPhos ligand, in particular, has been shown to form catalysts that exhibit high reaction rates and stability. nih.gov
While direct examples of the synthesis of this compound via this method are not prevalent in the literature, the principles of ligand design for hindered substrates are directly applicable. The synthesis would likely involve the coupling of a 2,3-dimethyl-substituted aryl halide or triflate with ethanol (B145695) in the presence of a suitable palladium precursor and a sterically demanding ligand.
Table 1: Examples of Ligands for Palladium-Catalyzed C-O Coupling
| Ligand Name | Structure | Key Features |
|---|---|---|
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Bulky, electron-rich, promotes reductive elimination |
| tBuXPhos | 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl | Highly sterically demanding, effective for hindered substrates |
Copper-Catalyzed Processes in Aryl Ether Chemistry
The Ullmann condensation, a copper-catalyzed reaction, is a classical and still widely used method for the synthesis of aryl ethers. organic-chemistry.org Traditional Ullmann conditions often require harsh reaction conditions, including high temperatures and stoichiometric amounts of copper. However, modern advancements have led to the development of ligand-assisted copper-catalyzed systems that proceed under much milder conditions.
The synthesis of sterically hindered diaryl ethers, which presents a significant challenge, has been successfully achieved using copper catalysis with appropriate ligands. For example, the coupling of the sterically hindered 2,6-dimethylphenol (B121312) with 2-iodotoluene (B57078) has been accomplished using a catalyst system of CuI and picolinic acid in DMSO with K₃PO₄ as the base. nih.gov This system demonstrates high functional group tolerance and is effective for the synthesis of hindered diaryl ethers. nih.govmit.edunih.gov
The synthesis of this compound via a copper-catalyzed pathway would likely involve the reaction of 2,3-dimethylphenol (B72121) with an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a copper catalyst and a suitable ligand. The choice of ligand is crucial for promoting the reaction under mild conditions and overcoming the steric hindrance of the ortho-methyl groups. N,N-dimethylglycine has also been shown to be an effective ligand for copper-catalyzed diaryl ether synthesis at lower temperatures. rsc.org
Table 2: Conditions for Copper-Catalyzed Synthesis of a Hindered Diaryl Ether
| Aryl Halide | Phenol | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
|---|
Rhodium- and Ruthenium-Catalyzed Methodologies
Rhodium and ruthenium catalysts are particularly known for their ability to mediate C-H activation and functionalization reactions, which offer a highly atom-economical approach to modifying aromatic rings. nih.gov While direct C-H ethoxylation of 2,3-dimethylbenzene is a challenging transformation, rhodium and ruthenium catalysts can be employed for other functionalizations of the aromatic ring in compounds like this compound.
Rhodium(III) catalysts, for example, have been extensively used for the ortho-C-H functionalization of arenes bearing directing groups. mdpi.com The ethoxy group in this compound could potentially direct the rhodium catalyst to functionalize the C-H bonds at the ortho positions, although the steric hindrance from the adjacent methyl groups would be a significant factor. Asymmetric C-H functionalization reactions catalyzed by rhodium have also been developed, allowing for the enantioselective synthesis of chiral molecules. nih.gov
Ruthenium catalysts are well-known for their application in olefin metathesis, but they are also effective for C-H activation and C-O bond cleavage reactions. researchgate.net A mild Ru(0)-catalyzed cleavage of C(aryl)-O bonds in aryl methyl ethers has been reported, which is enabled by an imine auxiliary. rsc.orgrsc.org This methodology allows for the cross-coupling of abundant anisoles with organoboranes. While this involves C-O bond cleavage rather than formation, it highlights the potential of ruthenium catalysis to selectively transform aryl ethers.
Metal-Ligand Cooperation in Catalytic Systems
Metal-ligand cooperation (MLC) is a concept in catalysis where the ligand is not merely a spectator but actively participates in the bond activation process. nih.gov This can involve the ligand acting as a proton shuttle, a Lewis acid/base, or undergoing reversible structural changes. MLC can lead to enhanced reactivity and selectivity, particularly in challenging transformations like the activation of strong bonds.
In the context of aryl ether synthesis, MLC can facilitate the deprotonation of the alcohol nucleophile or assist in the reductive elimination step. For example, in palladium-catalyzed C-H arylation of unprotected anilines, the ligand [2,2'-bipyridin]-6(1H)-one plays a cooperative role in the C-H cleavage step. uva.es While not a C-O bond formation, this illustrates how a cooperating ligand can enable challenging transformations.
Zinc pincer complexes have also demonstrated bond activation via aromatization/dearomatization MLC, which has been applied to the catalytic hydrogenation of imines and ketones. acs.org The principles of MLC are broadly applicable and could be harnessed in the design of new catalysts for the synthesis and functionalization of sterically hindered aryl ethers like this compound.
Organocatalysis in Ethoxybenzene Chemistry
Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful alternative to metal-based catalysis. nih.gov It offers advantages such as lower toxicity, reduced cost, and often milder reaction conditions. In the context of aryl ether synthesis, organocatalysis can be employed for asymmetric etherification reactions.
Chiral Brønsted bases have been shown to catalyze various C-C and C-X bond-forming reactions with high stereochemical control. rsc.org The asymmetric synthesis of silyl (B83357) ethers has been achieved via an organocatalytic desymmetrizing carbon-carbon bond forming silicon-hydrogen exchange reaction using imidodiphosphorimidate (IDPi) catalysts. acs.org
While specific applications of organocatalysis to the synthesis of this compound are not well-documented, the principles of asymmetric organocatalysis could be applied to the synthesis of chiral ethoxybenzene derivatives. For instance, a chiral organocatalyst could be used to mediate the enantioselective addition of ethanol to a suitable prochiral precursor. Hydrogen-bond catalysis, a subset of organocatalysis, relies on hydrogen bonding interactions to accelerate and control reactions and is another promising avenue for the selective functionalization of phenols and their derivatives. asymmetricorganocatalysis.com
Photoredox Catalysis for Advanced Functionalization
Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) processes, enabling a wide range of chemical transformations under mild conditions. nih.gov This methodology has been successfully applied to the C-H functionalization of arenes, offering a powerful tool for the late-stage modification of complex molecules. acs.orgnih.gov
The functionalization of electron-rich arenes, such as alkoxybenzenes, can be achieved through the generation of an arene radical cation upon oxidation by an excited-state photocatalyst. acs.org This highly reactive intermediate can then undergo nucleophilic attack, leading to C-H functionalization. For example, site-selective arene C-H amination has been accomplished via photoredox catalysis. acs.org
While direct C-H ethoxylation of 2,3-dimethylbenzene using photoredox catalysis has not been reported, the functionalization of the aromatic ring of this compound is a plausible transformation. The electron-donating nature of the ethoxy and methyl groups would make the aromatic ring susceptible to oxidation, and subsequent reaction with a suitable nucleophile could lead to the introduction of new functional groups. Dual catalytic systems combining photoredox catalysis with another catalytic cycle, such as rhodium or cobalt catalysis, have also been developed to achieve novel reactivity. rsc.orgd-nb.info
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2,3-Dimethylbenzene |
| 2,3-Dimethylphenol |
| 2,6-Dimethylphenol |
| 2-Iodotoluene |
| Anisole (B1667542) |
| Ethanol |
| Ethyl bromide |
| Ethyl iodide |
| SPhos |
| tBuXPhos |
| DtBPF |
| Picolinic acid |
| N,N-Dimethylglycine |
Chemo-, Regio-, and Stereoselective Catalytic Reactions
The precise control over the outcome of chemical reactions is a cornerstone of modern synthetic chemistry. In the context of the synthesis and transformation of this compound and its analogs, chemo-, regio-, and stereoselective catalytic reactions are paramount for achieving desired molecular architectures with high efficiency and atom economy. These selective transformations allow for the targeted modification of specific functional groups, positions on the aromatic ring, and the creation of chiral centers, respectively.
Chemoselectivity
Chemoselectivity refers to the preferential reaction of a catalyst with one functional group in the presence of other, different functional groups. In the synthesis of analogs of this compound, which may contain various substituents, chemoselective catalysis is crucial. A notable example is the Suzuki-Miyaura cross-coupling reaction, where a palladium catalyst can selectively couple a halide with a boronic acid, leaving other functional groups on either coupling partner intact.
For instance, in the synthesis of polysubstituted pyridines, which can be considered analogs with a heterocyclic core, the judicious choice of a palladium catalyst allows for the differentiation of halide and fluorosulfate (B1228806) functionalities. The observed order of reactivity is typically -Br > -OSO2F > -Cl. This chemoselectivity enables the stepwise and controlled introduction of different aryl groups onto a pyridine (B92270) core, a strategy that can be conceptually extended to the synthesis of highly functionalized derivatives of this compound.
Regioselectivity
Regioselectivity is the control of the position at which a chemical bond is formed or broken. For aromatic compounds like this compound, this most often pertains to the selective functionalization of a specific C-H bond on the benzene (B151609) ring. The ethoxy and two methyl groups on the ring direct incoming electrophiles to specific positions, but achieving high regioselectivity can be challenging due to the similar reactivity of multiple sites.
Catalytic C-H functionalization offers a powerful tool for achieving high regioselectivity. For example, in the palladium/norbornene (Pd/NBE) cooperative catalysis, a modular and regioselective approach has been developed for preparing 1,2,3,4-tetrasubstituted arenes. This methodology addresses the "meta constraint," which is the difficulty of tolerating a substituent at the meta position of the aryl halide substrate. By employing a C2-amide-substituted norbornene, this catalytic system can effectively promote ortho C-H metalation, leading to the desired regioselective functionalization. While not directly demonstrated on this compound, this approach highlights the potential for the regioselective synthesis of its complex analogs.
Another example can be found in the regioselective C–H alkylation of anisole derivatives, which are structurally similar to this compound. Cationic imidazolin-2-iminato scandium(III) alkyl complexes have been shown to be effective catalysts for the highly regioselective C–H alkylation of anisoles with olefins. These reactions can produce ortho-Csp2-H and benzylic Csp3-H alkylation products in high yields.
The table below summarizes the regioselective C-H alkylation of anisole with norbornene, catalyzed by a scandium complex.
| Entry | Solvent | Temp (°C) | Yield (%) |
| 1 | Toluene | 50 | 75 |
| 2 | Benzene | 50 | 68 |
| 3 | n-Hexane | 50 | 86 |
| 4 | THF | 50 | 0 |
| 5 | n-Hexane | 70 | 99 |
| 6 | n-Hexane | 40 | 88 |
Stereoselectivity
Stereoselectivity is the preferential formation of one stereoisomer over another. In the context of this compound and its analogs, this is particularly relevant when introducing a chiral center or an element of axial chirality.
The catalytic enantioselective synthesis of axially chiral diaryl ethers provides a pertinent example of stereoselectivity. While not directly involving this compound, the principles are applicable to the synthesis of its chiral diaryl ether analogs. N-heterocyclic carbene (NHC) catalysis has been successfully employed for the atroposelective esterification of prochiral dialdehydes, leading to the construction of enantioenriched axially chiral diaryl ethers. This desymmetrization approach allows for the creation of atropisomers with good yields and high enantioselectivities under mild conditions.
Furthermore, the asymmetric transfer hydrogenation of prochiral ketones to produce chiral secondary alcohols is a well-established stereoselective transformation. This methodology can be applied to ketone-containing analogs of this compound to generate chiral building blocks. For instance, dual catalyst systems, often combining a metal complex for hydrogenation/racemization and a lipase (B570770) for kinetic resolution, can convert a wide range of prochiral aromatic ketones into enantiopure chiral acetates with high yields and enantiomeric excesses.
The following table presents data on the asymmetric transfer hydrogenation of various prochiral ketones to their corresponding chiral acetates.
| Entry | Ketone Substrate | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Acetophenone | 98 | 99 |
| 2 | 4-Methoxyacetophenone | 97 | 98 |
| 3 | 4-Chloroacetophenone | 99 | 97 |
| 4 | 2-Acetylnaphthalene | 96 | 99 |
Advanced Applications and Role As Building Blocks in Organic Synthesis and Materials Science Research
1-Ethoxy-2,3-dimethylbenzene as a Precursor in Complex Organic Synthesis
The strategic placement of an ethoxy group and two methyl groups on the benzene (B151609) ring of this compound provides a unique combination of steric and electronic properties. This substitution pattern can influence the reactivity of the aromatic ring, making it a candidate for regioselective transformations, a crucial aspect in the multi-step synthesis of complex organic molecules.
Intermediate in the Synthesis of Advanced Pharmaceutical Scaffolds
While direct evidence of this compound's use in commercially available pharmaceuticals is not extensively documented, its potential as an intermediate in the synthesis of advanced pharmaceutical scaffolds is an area of active research interest. The development of novel heterocyclic compounds is a cornerstone of drug discovery, and aromatic precursors are fundamental to this process. The specific arrangement of substituents on this compound could, in principle, be modified to create novel scaffolds for active pharmaceutical ingredients (APIs). The synthesis of such scaffolds often involves a series of reactions to build complex heterocyclic ring systems, which form the core of many modern drugs.
Building Block for Natural Product Synthesis (General Scope)
The synthesis of natural products is a significant field within organic chemistry, often requiring the assembly of complex molecular structures from simpler, readily available starting materials. Aromatic compounds are frequently employed as foundational building blocks in these synthetic pathways. The structural motif of this compound could potentially serve as a starting point for the elaboration of more complex natural product skeletons. The biosynthesis of many plant-derived natural products, for instance, involves intricate pathways that manipulate aromatic precursors. Synthetic chemists often aim to mimic or adapt these natural strategies to achieve their synthetic goals.
Integration into Polymeric and Advanced Material Architectures
The field of materials science is constantly seeking new molecular components to construct materials with tailored properties. The aromatic nature of this compound makes it a candidate for incorporation into various advanced material architectures, where its electronic and structural features could be exploited.
Precursors for Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are highly porous, crystalline materials with a wide range of potential applications, including gas storage, separation, and catalysis. These frameworks are constructed from organic "linker" molecules that coordinate to metal ions (in MOFs) or are covalently bonded to other linkers (in COFs).
Table 1: Potential Functionalization of this compound for MOF/COF Linker Synthesis
| Functional Group Addition | Resulting Linker Type | Potential Framework Application |
| Carboxylation | Dicarboxylic Acid | Gas Adsorption, Catalysis |
| Amination | Diamine | Sensing, Drug Delivery |
| Borylation | Diboronic Acid | Electronic Materials |
This table presents hypothetical functionalization pathways for converting this compound into viable linkers for MOF and COF synthesis, based on established principles of framework chemistry.
Role in the Design of Electronic or Optical Materials (General Scope)
The electronic and optical properties of organic materials are intrinsically linked to their molecular structure. The arrangement of atoms and functional groups in this compound could, in principle, be harnessed in the design of novel electronic or optical materials. For instance, its derivatives could be explored as components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as fluorescent sensors. The specific electronic nature of the substituted benzene ring could influence properties such as charge transport, light absorption, and emission.
Design of Specialty Chemicals Beyond Traditional Applications (e.g., Dyes, Fragrances)
The unique molecular structure of this compound also suggests its potential as a precursor for specialty chemicals that go beyond conventional applications.
The synthesis of azo dyes, for example, involves the coupling of a diazonium salt with an electron-rich aromatic compound. While not a conventional coupling component, derivatives of this compound could potentially be used to create novel dye structures with specific color properties.
In the fragrance industry, the synthesis of new scent molecules is a continuous pursuit. The molecular structure of a compound is a key determinant of its odor profile. The specific arrangement of the ethoxy and methyl groups on the benzene ring of this compound could serve as a foundational structure for the development of new fragrance ingredients with unique olfactory characteristics. The synthesis of fragrances often involves the transformation of readily available chemical building blocks into molecules that can interact with olfactory receptors.
Environmental Aspects of 1 Ethoxy 2,3 Dimethylbenzene: Degradation Pathways and Fate in Academic Contexts
Photochemical Degradation Studies in Aqueous and Atmospheric Environments
Photochemical degradation, initiated by the absorption of solar radiation, is a primary transformation pathway for many organic compounds in the atmosphere and surface waters. researchgate.net The process involves the breakdown of molecules into smaller, often more oxidized, species through direct photolysis or indirect reactions with photochemically generated reactive species like hydroxyl radicals (•OH).
The initial step in photochemical degradation is the absorption of a photon by a molecule, leading to an electronically excited state. msu.edu This process is governed by the first law of photochemistry, which states that light must be absorbed for a photochemical reaction to occur. msu.edu The efficiency of this process is described by the quantum yield (Φ), defined as the number of moles of a reactant that disappear per mole of photons absorbed. msu.edu
For aromatic compounds like 1-ethoxy-2,3-dimethylbenzene, the primary photochemical process upon absorption of ultraviolet (UV) radiation is expected to be the homolytic cleavage of its bonds. The energy absorbed from a photon can excite the molecule, potentially leading to the breaking of the ether bond (C-O) or bonds within the ethyl or methyl side chains.
While specific quantum yield data for this compound are not available in the reviewed literature, studies on other aromatic compounds provide a conceptual framework. For instance, the photodegradation quantum yield of 1-Nitropyrene in various organic solvents ranges from 10⁻⁴ to 10⁻³, indicating that the process can be influenced by the surrounding medium. nih.gov Similarly, the herbicide acifluorfen, a diphenyl ether, exhibits a polychromatic quantum efficiency of approximately 10⁻⁴ in water. nih.gov It is plausible that the quantum yield for this compound would also be relatively low, suggesting that while photochemical degradation occurs, it may not be a rapid process in the absence of sensitizers or highly reactive species.
Table 1: Conceptual Primary Photochemical Processes for this compound
| Process | Description | Potential Outcome |
|---|---|---|
| Photon Absorption | The benzene (B151609) ring absorbs UV radiation, leading to an excited electronic state. | Molecule becomes energized and reactive. |
| Bond Cleavage | The excited molecule undergoes homolytic cleavage of the weakest bonds. This could be the ether C-O bond or a C-H bond on the alkyl groups. | Formation of radical intermediates. |
| Energy Dissipation | The excited molecule returns to the ground state through non-reactive pathways like fluorescence or phosphorescence. | No chemical change; competes with degradation. |
The mechanism of photodegradation for aromatic ethers can proceed through several pathways, largely dictated by the environmental matrix (aqueous vs. atmospheric) and the presence of other chemical species.
In atmospheric environments, the reaction with hydroxyl radicals (•OH) is often the dominant degradation pathway for volatile organic compounds. For this compound, this would likely involve:
•OH addition to the aromatic ring: This forms a hydroxycyclohexadienyl-type radical, which can then react with oxygen to form various ring-opened products or phenolic compounds.
Hydrogen abstraction: •OH can abstract a hydrogen atom from the ethoxy or methyl groups, leading to the formation of carbon-centered radicals. These radicals subsequently react with O₂ to form peroxy radicals, initiating a cascade of reactions that can lead to aldehydes, ketones, and other oxygenated products.
In aqueous environments, direct photolysis may play a more significant role. Potential photodegradation pathways for aromatic ethers include the cleavage of the ether linkage, which would yield phenolic and alcoholic products. nih.gov For this compound, this would result in the formation of 2,3-dimethylphenol (B72121) and ethanol (B145695). Subsequent reactions could lead to further oxidation of the aromatic ring, potentially forming dihydroxy-dimethylbenzene derivatives or ring-cleavage products.
Studies on other aromatic compounds, such as 1-Nitropyrene, have identified products like hydroxypyrene and pyrenediones, resulting from complex rearrangements and reactions of intermediate radicals. nih.gov By analogy, the photodegradation of this compound is expected to produce a mixture of hydroxylated and oxidized derivatives.
Table 2: Potential Photodegradation Products of this compound
| Product Class | Potential Specific Products | Formation Pathway |
|---|---|---|
| Phenols | 2,3-Dimethylphenol | Cleavage of the ether bond. |
| Alcohols | Ethanol | Cleavage of the ether bond. |
| Hydroxylated Aromatics | Ethoxy-dimethyl-phenols | •OH addition to the aromatic ring. |
| Aldehydes/Ketones | Acetaldehyde (B116499) | Oxidation of the ethoxy group following H-abstraction. |
| Ring-Cleavage Products | Various dicarbonyls and smaller organic acids | Advanced oxidation of the aromatic ring. |
Hydrolytic Stability and Biotransformation Studies (Conceptual)
Hydrolytic Stability: Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. While ester groups are often associated with hydrolytic lability, ether linkages, such as the one in this compound, are generally considered to be chemically stable and resistant to hydrolysis under typical environmental pH conditions (pH 5-9). nih.gov Significant degradation via hydrolysis would likely require extreme pH conditions or high temperatures, which are not characteristic of most natural environments.
Biotransformation: Biotransformation, or biodegradation, is the breakdown of organic matter by microorganisms. It is a crucial process in the environmental fate of many synthetic chemicals. For aromatic ethers, metabolism is expected to proceed via several key pathways. inchem.org Microorganisms possess enzymes, such as monooxygenases and cytochromes P-450, that can cleave ether structures. acs.org
The conceptual biotransformation pathways for this compound include:
O-Dealkylation: This is a common metabolic pathway for ethers, involving the enzymatic cleavage of the ether bond. inchem.orgacs.org This would yield 2,3-dimethylphenol and acetaldehyde (from the ethoxy group), which can be further metabolized by the microorganisms.
Ring Hydroxylation: Enzymes can add a hydroxyl group directly to the aromatic ring at various positions, forming ethoxy-dimethyl-phenols. inchem.org
Side-Chain Oxidation: The methyl or ethyl groups attached to the benzene ring can be oxidized to form alcohols, aldehydes, and eventually carboxylic acids. inchem.org
Following these initial transformations, the resulting intermediates, particularly the phenolic compounds, can undergo ring cleavage, breaking down the aromatic structure into aliphatic acids that can then enter central metabolic cycles like the tricarboxylic acid (TCA) cycle. inchem.org
Advanced Analytical Methods for Environmental Monitoring of Related Aromatic Ethers
Effective environmental monitoring is essential for determining the presence, concentration, and fate of organic contaminants. For aromatic ethers like this compound, which are semi-volatile, a range of advanced analytical techniques are employed to achieve the necessary sensitivity and selectivity, especially at trace levels found in environmental matrices like water, soil, or air. azolifesciences.com
The analytical process typically involves several stages: sample collection, extraction and cleanup, concentration, and instrumental analysis. env.go.jp
Extraction and Sample Preparation:
Solid-Phase Microextraction (SPME): A solvent-free technique where a fused silica (B1680970) fiber coated with a stationary phase is exposed to the sample. It is highly effective for extracting volatile and semi-volatile organic compounds from water and air. researchgate.net
Purge and Trap (P&T): Suitable for volatile compounds in water, where an inert gas is bubbled through the sample to purge the analytes, which are then trapped on an adsorbent material before being desorbed for analysis. env.go.jp
Soxhlet Extraction: A classic method used for extracting organic compounds from solid samples like soil or sediment using an organic solvent. env.go.jp
Instrumental Analysis:
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common and powerful technique for the analysis of volatile and semi-volatile organic compounds. env.go.jpresearchgate.net Gas chromatography separates the components of a mixture based on their boiling points and interaction with a stationary phase. The mass spectrometer then fragments the separated components and identifies them based on their unique mass-to-charge ratio, providing definitive structural information.
High-Performance Liquid Chromatography (HPLC): While GC-MS is often preferred for such compounds, HPLC can also be used, particularly for less volatile or thermally unstable transformation products. It separates compounds based on their partitioning between a mobile liquid phase and a solid stationary phase. Detection can be achieved using UV-Vis or mass spectrometry (LC-MS) detectors.
These advanced analytical methods allow for the detection and quantification of aromatic ethers and their degradation products at very low concentrations (parts per billion or even parts per trillion), which is crucial for assessing environmental contamination and understanding transformation pathways. azolifesciences.com
Future Research Directions and Emerging Trends in 1 Ethoxy 2,3 Dimethylbenzene Research
Exploration of New Synthetic Paradigms
The synthesis of aryl ethers, including 1-Ethoxy-2,3-dimethylbenzene, has long been reliant on traditional methods such as the Williamson ether synthesis. However, emerging trends point towards the development of novel synthetic strategies that offer improved efficiency, milder reaction conditions, and broader substrate scope.
Future research will likely focus on moving beyond the classical Williamson ether synthesis, which often requires strong bases and can suffer from limitations. One promising area is the development of catalytic versions of the Williamson ether synthesis that can operate at high temperatures (above 300 °C) to enable the use of less reactive, and therefore greener, alkylating agents like alcohols and carboxylic acid esters. acs.org
Another significant trend is the exploration of metal-catalyzed cross-coupling reactions for C–O bond formation. While the Ullmann condensation has historically been used, it often necessitates harsh conditions. thieme-connect.com Modern approaches focus on copper- and palladium-catalyzed systems that can proceed under milder conditions. For instance, palladium complexes with bulky alkylphosphine ligands have shown promise in facilitating the reductive elimination step that forms the diaryl ether, a key process in some cross-coupling reactions. researchgate.net Furthermore, innovative strategies using silyl (B83357) ethers as reactants with aryl fluorides present a base-free, milder alternative for constructing aryl ethers. thieme-connect.com
Radical-involved C–O bond formations are also emerging as a powerful tool. acs.org Photocatalysis, in particular, offers a green and efficient alternative. The use of organic photocatalysts like acridinium (B8443388) ions and cyanoarenes can facilitate reactions under visible light, opening up new reaction pathways that were previously inaccessible with traditional methods. researchgate.net These cation-radical accelerated nucleophilic aromatic substitution (SNAr) reactions could potentially be applied to the synthesis of alkoxyarenes like this compound, even with electron-rich aromatic systems. researchgate.net
Development of Highly Selective and Sustainable Catalytic Systems
The principles of green chemistry are increasingly guiding the development of new catalytic systems for the synthesis of this compound. The focus is on creating catalysts that are not only highly selective but also sustainable, minimizing waste and energy consumption.
A key area of development is the design of catalysts for more efficient etherification reactions. This includes the creation of robust palladium catalysts that are stable and can achieve high turnover numbers in C–O coupling reactions. chemrxiv.org The use of well-defined palladium precatalysts can lead to more reliable and efficient catalytic cycles. chemrxiv.org
In addition to metal-based catalysts, there is growing interest in biocatalysis. researchgate.net Engineered enzymes could offer highly selective and environmentally benign routes to aryl ethers. While the natural role of enzymes in forming organosilicon bonds is still being explored, the potential for biocatalysts to perform new-to-nature reactions with high precision and under mild conditions is a significant area of future research. researchgate.net
The following table summarizes potential catalytic systems for the synthesis of this compound:
| Catalyst Type | Reaction | Potential Advantages |
| Modified Palladium Complexes | Cross-coupling of 2,3-dimethylphenol (B72121) with an ethylating agent | High turnover numbers, mild reaction conditions |
| Copper-based Catalysts | Ullmann-type couplings | Lower cost compared to palladium, diverse ligand scaffolds |
| Organic Photocatalysts | Radical-mediated C-O bond formation | Use of visible light, metal-free, novel reactivity |
| Engineered Enzymes | Biocatalytic etherification | High selectivity, green reaction conditions, sustainability |
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry is becoming an indispensable tool in modern chemical research, offering deep insights into reaction mechanisms and predicting the properties of molecules like this compound.
Density Functional Theory (DFT) calculations are particularly valuable for elucidating the intricate details of reaction pathways. For instance, DFT can be used to model the transition states and determine the activation energies for different synthetic routes, thereby guiding experimental work towards the most efficient methods. This can be applied to understand the electronic and steric effects in palladium-catalyzed C–O bond formation, helping to design more effective ligands. researchgate.net
Beyond mechanistic studies, computational models can be used to predict the physicochemical properties and potential applications of this compound. Quantitative Structure-Activity Relationship (QSAR) models, for example, can correlate the molecular structure with biological activity or material properties. As computational power and algorithmic accuracy continue to improve, the in silico design of molecules and reactions will play an increasingly important role in the field.
Integration of this compound into Novel Functional Materials
The unique electronic and steric properties of this compound make it a candidate for incorporation into a variety of functional materials. While specific applications are still emerging, research into related aryl ether structures provides a roadmap for future exploration.
One potential application is in the development of organic electronic materials. The alkoxybenzene moiety is a common structural motif in liquid crystals and organic semiconductors. The specific substitution pattern of this compound could be leveraged to fine-tune the electronic properties and molecular packing of these materials.
Furthermore, the incorporation of this compound into polymer structures could lead to new materials with tailored properties. For example, aryl ether linkages are known for their thermal and chemical stability, making them suitable for high-performance polymers. Research into the synthesis of polymers from related alkoxyarenes could pave the way for new applications for this compound in materials science. The development of synthetic methods that allow for the controlled polymerization of such monomers will be crucial in this endeavor.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
